3-Isopropylpiperidine
Overview
Description
3-Isopropylpiperidine is a chemical compound belonging to the class of piperidine derivatives. It has the molecular formula C8H17N and is characterized by a six-membered ring containing one nitrogen atom and an isopropyl group attached to the third carbon atom. This compound is a colorless liquid with a pungent odor and is commonly used in the pharmaceutical industry for the synthesis of various drugs.
Mechanism of Action
Target of Action
3-Isopropylpiperidine is a derivative of piperidine, a heterocyclic compound . Piperidine and its derivatives have been found to exhibit a wide range of pharmacological activities, including anticancer potential . .
Mode of Action
Piperidine derivatives have been shown to interact with various signaling pathways essential for the establishment of cancers such as stat-3, nf-κb, pi3k/aκt, jnk/p38-mapk, tgf-ß/smad, smac/diablo, p-iκb, etc . These interactions can lead to inhibition of cell migration and help in cell cycle arrest .
Biochemical Pathways
Piperidine and its derivatives have been shown to regulate several crucial signaling pathways essential for the establishment of cancers . These include STAT-3, NF-κB, PI3k/Aκt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IκB, etc .
Result of Action
Piperidine and its derivatives have been shown to inhibit cell migration and help in cell cycle arrest, thereby inhibiting the survivability of cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Isopropylpiperidine can be achieved through several methods. One common approach involves the [3+3] cycloaddition method, which is considered one of the most vital strategies for the synthesis of piperidine derivatives . This method involves the reaction of a three-carbon fragment with a three-carbon nitrogen-containing fragment under specific conditions to form the piperidine ring.
Industrial Production Methods: In industrial settings, the production of this compound often involves the hydrogenation of pyridine derivatives. This process typically uses palladium or rhodium as catalysts to facilitate the hydrogenation reaction, resulting in the formation of the piperidine ring .
Chemical Reactions Analysis
Types of Reactions: 3-Isopropylpiperidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: It can undergo nucleophilic substitution reactions, where the isopropyl group can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as halides or alkoxides can be used under basic conditions.
Major Products:
Oxidation: Formation of N-oxides.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted piperidines with various functional groups.
Scientific Research Applications
3-Isopropylpiperidine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex piperidine derivatives.
Biology: It has been studied for its potential biological activity and therapeutic effects.
Medicine: It is used in the synthesis of pharmaceutical compounds with potential therapeutic applications.
Industry: It is used in the production of fine chemicals and as an intermediate in various chemical processes
Comparison with Similar Compounds
Piperidine: The parent compound of 3-Isopropylpiperidine, characterized by a six-membered ring with one nitrogen atom.
2-Isopropylpiperidine: Similar structure but with the isopropyl group attached to the second carbon atom.
4-Isopropylpiperidine: Similar structure but with the isopropyl group attached to the fourth carbon atom.
Uniqueness: this compound is unique due to the specific position of the isopropyl group on the third carbon atom, which can influence its chemical reactivity and biological activity compared to other isomers .
Properties
IUPAC Name |
3-propan-2-ylpiperidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N/c1-7(2)8-4-3-5-9-6-8/h7-9H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKEYLVBZOQMOOV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CCCNC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13603-18-4 | |
Record name | 3-(propan-2-yl)piperidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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